6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine

Catalog No.
S12329284
CAS No.
M.F
C11H16N2OSi
M. Wt
220.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-ami...

Product Name

6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine

IUPAC Name

6-methoxy-4-(2-trimethylsilylethynyl)pyridin-3-amine

Molecular Formula

C11H16N2OSi

Molecular Weight

220.34 g/mol

InChI

InChI=1S/C11H16N2OSi/c1-14-11-7-9(10(12)8-13-11)5-6-15(2,3)4/h7-8H,12H2,1-4H3

InChI Key

ZNJAMGGPNCOJSM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C#C[Si](C)(C)C)N

6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine is a specialized organosilicon compound characterized by its unique structural features, which include a methoxy group, a trimethylsilyl ethynyl moiety, and an amino group attached to a pyridine ring. The presence of these functional groups contributes to its potential applications in organic synthesis and medicinal chemistry. The molecular formula of this compound is C12H16N2O2Si, and it is recognized for its distinctive reactivity and stability due to the trimethylsilyl group, which can enhance the compound's solubility and facilitate further chemical modifications.

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction: The compound can be oxidized or reduced, affecting both the pyridine ring and the ethynyl group.
  • Coupling Reactions: The ethynyl group is amenable to coupling reactions, such as Sonogashira coupling, which can be utilized to synthesize more complex structures.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and palladium catalysts for coupling reactions.

The synthesis of 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-amino-6-methoxypyridine and trimethylsilylacetylene.
  • Sonogashira Coupling Reaction: This method is commonly employed, where the starting materials are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) under an inert atmosphere.
  • Reaction Conditions: The reaction mixture is generally stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).
  • Purification: After the reaction is complete, the product is purified using column chromatography.

This synthetic route highlights the compound's versatility as a building block in organic chemistry.

6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine has several potential applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Due to its unique structure, it may be explored for developing new pharmaceuticals targeting specific biological pathways.
  • Materials Science: The compound's properties may be utilized in creating novel materials with specific functionalities.

The interaction studies involving 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine focus on its binding affinity with various biological targets. Research indicates that compounds containing similar functional groups can interact with enzymes involved in metabolic processes or cellular signaling pathways. Further studies are needed to elucidate the exact mechanisms by which this compound exerts its effects on biological systems.

Several compounds share structural similarities with 6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-3-(trimethylsilyl)ethynylpyridin-2-amineMethoxy and trimethylsilyl groupsDifferent position of substituents on pyridine ring
5-Methyl-3-(trimethylsilyl)ethynylpyridin-2-amineMethyl instead of methoxyVariation in substituent affecting reactivity
5-Chloro-3-(trimethylsilyl)ethynylpyridin-2-amineChlorine substituentPotentially altered biological activity

Uniqueness

6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-3-amine stands out due to its combination of a methoxy group and a trimethylsilyl ethynyl moiety at specific positions on the pyridine ring. This configuration enhances its reactivity and potential applications compared to other similar compounds that may lack one of these functionalities or have different substituents.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.103189673 g/mol

Monoisotopic Mass

220.103189673 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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